molecular formula C53H42O10 B15290498 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate

6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate

Cat. No.: B15290498
M. Wt: 838.9 g/mol
InChI Key: CBFXEUSWGYYNPD-OEPKGRKYSA-N
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Description

6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a glucopyranose ring substituted with triphenylmethyl and tetrabenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tetrabenzoate derivative.

    Introduction of Triphenylmethyl Group: The 6-hydroxyl group is selectively deprotected and then reacted with triphenylmethyl chloride (trityl chloride) in the presence of a base like triethylamine to introduce the triphenylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.

    Reduction: Reduction reactions can target the triphenylmethyl group, converting it to a simpler phenyl derivative.

    Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Oxidized benzoate derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted glucopyranose derivatives with different functional groups.

Scientific Research Applications

6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate involves its interaction with specific molecular targets. The triphenylmethyl group can interact with hydrophobic pockets in proteins, while the benzoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-O-(Triphenylmethyl)-D-galactopyranose 1,2,3,4-Tetrabenzoate
  • 6-O-(Triphenylmethyl)-D-mannopyranose 1,2,3,4-Tetrabenzoate

Uniqueness

6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate is unique due to its specific substitution pattern on the glucopyranose ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C53H42O10

Molecular Weight

838.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45-,46+,47-,52?/m1/s1

InChI Key

CBFXEUSWGYYNPD-OEPKGRKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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